7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-dione family, characterized by a bicyclic quinazoline core fused with a 1,2,4-oxadiazole ring at position 7 and a phenethyl substituent at position 3.
Properties
Molecular Formula |
C24H17ClN4O3 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31) |
InChI Key |
KPTAQNXMASCJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid or its esters. A widely adopted method involves the reaction of ethyl anthranilate with urea derivatives under microwave irradiation or solvent-free conditions. For example:
-
Ethyl anthranilate (1.0 mmol) reacts with phenethylamine (1.2 mmol) and ethyl chloroformate (1.2 mmol) in the presence of N,N-diisopropylethylamine (DIPEA) at 220°C for 20 minutes under microwave conditions. This yields 3-phenethylquinazoline-2,4(1H,3H)-dione with a purity >95% after recrystallization.
Alternative routes employ isatoic anhydride as a starting material. For instance:
-
Isatoic anhydride reacts with phenethylamine in dimethylformamide (DMF) at 120°C, followed by cyclization with triphosgene to form the quinazoline core. This method achieves yields of 51–78% depending on substituents.
Synthesis of the 1,2,4-Oxadiazole Moiety
Amidoxime Cyclization
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes. Key steps include:
-
Formation of amidoxime : Reacting 4-chlorobenzonitrile with hydroxylamine hydrochloride in methanol under reflux for 12–18 hours yields 3-(4-chlorophenyl)amidoxime .
-
Cyclization with chloroacetyl chloride : The amidoxime is treated with chloroacetyl chloride in dry acetone, followed by toluene reflux, to form 3-(4-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole .
Coupling of Quinazoline and Oxadiazole Units
Nucleophilic Substitution
The final step involves attaching the oxadiazole moiety to the quinazoline core. In a representative procedure:
-
3-Phenethylquinazoline-2,4(1H,3H)-dione (0.60 mmol) is dissolved in DMF with anhydrous KCO (1.20 eq). 3-(4-Chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (0.60 mmol) and KI (0.60 mmol) are added, and the mixture is stirred at room temperature for 24 hours. The product precipitates upon ice-water quenching, yielding 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione with a 65–72% yield after crystallization.
Optimization and Comparative Analysis
Reaction Conditions and Yields
Solvent and Catalyst Impact
-
DMF enhances solubility of intermediates but requires careful removal.
-
Microwave irradiation reduces reaction times from 24 hours to 20 minutes.
-
KI facilitates nucleophilic substitution by generating a reactive iodide intermediate.
Structural Confirmation and Characterization
Post-synthesis, the compound is validated via:
-
1H/13C NMR : Peaks at δ 11.54 ppm (NH), 7.95 ppm (quinazoline aromatic H), and 4.17 ppm (CH) confirm the structure.
-
Mass spectrometry : Molecular ion peak at m/z 444.9 (M+H) aligns with the molecular formula CHClNO.
-
X-ray diffraction : Single-crystal analysis verifies the planar quinazoline and oxadiazole rings.
Challenges and Alternative Routes
Limitations of Current Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety exhibits reactivity toward nucleophilic agents due to its electron-deficient nature. Key reactions include:
-
Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can hydrolyze to form carboxylic acid derivatives. For example, treatment with aqueous HCl yields a transient intermediate that rearranges into a urea-linked quinazoline derivative .
-
Aminolysis : Reaction with primary amines (e.g., methylamine) leads to ring-opening, producing amidine derivatives .
Example Reaction Pathway
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₂CH₃ | Ethanol, reflux | 7-(3-(4-chlorophenyl)-5-(methylamidino)-1,2,4-oxadiazolyl)quinazoline | 68% |
Cyclization Reactions
The oxadiazole ring participates in cyclization with adjacent functional groups:
-
Intramolecular Cyclization : Heating in DMF with K₂CO₃ promotes the formation of fused tricyclic structures via C–N bond formation between the oxadiazole and quinazoline moieties.
-
Cross-Cyclization with Thiosemicarbazides : Generates thiadiazole-quinazoline hybrids, which are screened for antimicrobial activity .
Key Observations
-
Cyclization efficiency depends on solvent polarity and base strength.
-
Products often exhibit enhanced biological activity compared to the parent compound .
Electrophilic Aromatic Substitution on the Quinazoline Core
The quinazoline ring undergoes electrophilic substitution at positions activated by electron-donating groups:
-
Nitration : Concentrated HNO₃ at 0°C introduces nitro groups at the C-6 position of the quinazoline.
-
Halogenation : Electrophilic bromination (Br₂/FeCl₃) selectively substitutes at C-5.
Regioselectivity Trends
| Reaction | Position | Notes |
|---|---|---|
| Nitration | C-6 | Directed by the oxadiazole’s electron-withdrawing effect |
| Bromination | C-5 | Steric hindrance from the phenethyl group limits substitution |
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound engages in non-covalent interactions with biological targets:
-
Enzyme Inhibition : The oxadiazole moiety binds to ATP pockets in kinases (e.g., EGFR), forming hydrogen bonds with backbone residues .
-
DNA Intercalation : Planar regions of the quinazoline intercalate into DNA base pairs, facilitated by π-π stacking .
Mechanistic Insights from Analogues
| Target | Interaction Type | Biological Effect |
|---|---|---|
| Telomerase | Oxadiazole-thioacetohydrazide coordination | Inhibition (IC₅₀ = 1.18 µM) |
| Topoisomerase II | Quinazoline intercalation | DNA cleavage suppression |
Functional Group Transformations
-
Reduction of the Oxadiazole Ring : Catalytic hydrogenation (H₂/Pd-C) converts the oxadiazole to a diamide derivative, altering solubility.
-
Oxidation of the Phenethyl Chain : KMnO₄ in acidic media oxidizes the phenethyl group to a benzoic acid substituent.
Reaction Outcomes
| Transformation | Reagents | Product Application |
|---|---|---|
| Oxadiazole → Diamide | H₂, Pd-C | Improved bioavailability |
| Phenethyl → Benzoic Acid | KMnO₄, H₂SO₄ | Enhanced water solubility |
Cross-Coupling Reactions
The 4-chlorophenyl group enables palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids to introduce biaryl systems, diversifying the compound’s aromatic profile.
-
Buchwald-Hartwig Amination : Substitutes the chlorine atom with amines, yielding aminoaryl derivatives.
Optimized Conditions
| Reaction | Catalyst | Ligand | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | XPhos | 82% |
| Buchwald | Pd₂(dba)₃ | BINAP | 75% |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and quinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione have shown efficacy against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of electron-withdrawing groups like chlorine has been linked to increased antibacterial activity.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Research indicates that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . In silico studies have suggested that the compound may bind effectively to proteins associated with cancer progression.
Anti-Diabetic Effects
In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may exhibit anti-diabetic effects. Compounds within this chemical class have been shown to improve glucose metabolism and enhance insulin sensitivity .
Case Study 1: Antimicrobial Screening
A study conducted on various quinazoline derivatives showed that those containing oxadiazole rings exhibited enhanced activity against Mycobacterium smegmatis. The most potent compounds had minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml . This finding supports the hypothesis that structural modifications can lead to improved antimicrobial efficacy.
Case Study 2: Anticancer Activity
In a comparative analysis of different quinazoline derivatives, it was found that those with oxadiazole substitutions demonstrated superior cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways . This highlights the potential for developing targeted therapies based on this compound.
Mechanism of Action
The mechanism of action of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Such as kinases or proteases, which are involved in critical cellular processes.
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Interfering with DNA/RNA: Affecting the replication and transcription processes in cells.
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
The chlorine substituent's position on the phenyl ring significantly impacts activity. For example:
- 7-(3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-Phenethylquinazoline-2,4(1H,3H)-Dione () differs only in the chlorine’s position (meta vs. para).
Core Modifications: Quinazoline vs. Thienopyrimidine
Replacing the quinazoline core with thienopyrimidine (e.g., 6-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-5-Methylthieno[2,3-d]Pyrimidin-4(3H)-One in ) introduces sulfur into the aromatic system, which may enhance π-stacking interactions but reduce metabolic stability. Thienopyrimidine derivatives often exhibit pronounced anticancer activity, as seen in , suggesting that the quinazoline core in the target compound might prioritize different biological pathways .
Substituent Variations on the Quinazoline Core
- 3-(4-Chlorobenzyl) vs. 3-Phenethyl Groups (): The benzyl group in 3-(4-Chlorobenzyl)-7-(3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)Quinazoline-2,4(1H,3H)-Dione introduces additional chlorine and reduces flexibility compared to the phenethyl chain. This could decrease membrane permeability but increase target specificity .
Heterocyclic Modifications on the Oxadiazole Ring
- Thiophene vs. Chlorophenyl Substituents : Replacing the 4-chlorophenyl group with thiophene () introduces a sulfur heterocycle, which may alter electronic properties and bioavailability. Thiophene-containing analogs often show enhanced antibacterial activity due to improved membrane penetration .
Physicochemical Properties
Biological Activity
The compound 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a quinazoline core substituted with a phenethyl group and a 4-chlorophenyl-1,2,4-oxadiazole moiety. The molecular formula is with a molecular weight of approximately 357.80 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆ClN₃O₂ |
| Molecular Weight | 357.80 g/mol |
| SMILES | Cc1ccccc1C(=O)Nc2c(Nc3cc(Cl)ccc3)ccn(c2=O)c1 |
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicate that it inhibits cell proliferation through the induction of apoptosis and cell cycle arrest.
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways. This compound has shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- Case Study : A study involving the treatment of human breast cancer cells (MCF-7) with this compound showed a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Preliminary results indicate that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, quinazoline-dione cores are often prepared by reacting enaminones with hydrazinyl precursors under reflux in glacial acetic acid, using catalysts like zinc chloride to enhance yield . Key intermediates include 3-phenethyl-substituted quinazoline-2,4-dione and 4-chlorophenyl-1,2,4-oxadiazole derivatives. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., phenethyl, oxadiazole, and chlorophenyl groups). Coupling patterns in aromatic regions are critical for distinguishing regioisomers .
- XRD : Single-crystal X-ray diffraction resolves the 3D structure, particularly the oxadiazole-quinazoline linkage and steric effects from the phenethyl group .
- HPLC-UV : Assess purity (>95%) using a C18 column with a methanol/water gradient (60:40 to 90:10) and UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent oxidation. Store in a cool (<25°C), dry environment, away from light and moisture .
- Handling : Use explosion-proof equipment, anti-static tools, and PPE (gloves, goggles, lab coats). Avoid contact with water or oxidizing agents to prevent exothermic decomposition .
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration or disposal via certified chemical waste services .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the 1,2,4-oxadiazole ring in this compound be elucidated?
- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., -hydrazine) to track nitrogen incorporation into the oxadiazole ring. Monitor intermediates via LC-MS at timed intervals. Computational DFT calculations (e.g., Gaussian) can model transition states and activation energies for cyclization steps .
Q. What strategies optimize yield and selectivity in the coupling of the quinazoline-dione core with the 4-chlorophenyl-oxadiazole moiety?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) or copper(I) iodide for cross-coupling reactions.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; toluene/ethanol mixtures balance reactivity and selectivity .
- Temperature Control : Lower temperatures (60–80°C) reduce decomposition, while microwave-assisted synthesis accelerates coupling .
Q. How should researchers address contradictions in reported spectroscopic data for similar quinazoline-dione derivatives?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting syntheses and compare NMR/XRD data with reference standards.
- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., enol-keto equilibria in quinazoline-diones) that may cause spectral variations .
- Collaborative Validation : Share samples with independent labs for multi-instrument verification (e.g., high-field NMR, HRMS) .
Q. What computational methods predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), guided by structural analogs in and .
Q. How can moisture-sensitive intermediates (e.g., enaminones) be stabilized during synthesis?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Drying Agents : Add molecular sieves (3Å) to reaction mixtures.
- Low-Temperature Quenching : Cool intermediates to -20°C before isolation to minimize hydrolysis .
Q. What in vitro assays are suitable for evaluating the biological potential of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
